octahydropyrrolo[3,4-C]pyrrole
CAS No.: 5840-00-6
Cat. No.: VC1926002
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![octahydropyrrolo[3,4-C]pyrrole - 5840-00-6](/images/structure/VC1926002.png)
Specification
CAS No. | 5840-00-6 |
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Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole |
Standard InChI | InChI=1S/C6H12N2/c1-5-2-8-4-6(5)3-7-1/h5-8H,1-4H2 |
Standard InChI Key | QFCMBRXRVQRSSF-UHFFFAOYSA-N |
SMILES | C1C2CNCC2CN1 |
Canonical SMILES | C1C2CNCC2CN1 |
Introduction
Physical and Chemical Properties
Octahydropyrrolo[3,4-C]pyrrole (CAS Number: 5840-00-6) is a bicyclic organic compound consisting of two fused pyrrolidine rings. This heterocyclic structure possesses unique chemical and physical characteristics that make it valuable for various chemical and pharmaceutical applications. The compound exhibits moderate polarity due to the presence of two nitrogen atoms within its structure, influencing its solubility and reactivity profiles in various solvents and reaction conditions.
Basic Physicochemical Properties
The fundamental physical and chemical properties of octahydropyrrolo[3,4-C]pyrrole are crucial for understanding its behavior in various applications. The compound exists as a solid at room temperature with a defined set of physical parameters as outlined in Table 1.
Table 1: Physicochemical Properties of Octahydropyrrolo[3,4-C]pyrrole
Property | Value |
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Molecular Formula | C₆H₁₂N₂ |
Molecular Weight | 112.173 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 193.8±8.0 °C at 760 mmHg |
Flash Point | 90.2±10.2 °C |
Exact Mass | 112.100044 |
Polar Surface Area (PSA) | 24.06000 |
LogP | -0.51 |
Vapor Pressure | 0.5±0.4 mmHg at 25°C |
Index of Refraction | 1.476 |
Recommended Storage | 2-8°C |
The negative LogP value (-0.51) indicates that octahydropyrrolo[3,4-C]pyrrole exhibits greater solubility in aqueous environments than in lipid phases, which has implications for its absorption, distribution, and excretion profiles when used in biological systems . The relatively low polar surface area (24.06) suggests potential for good membrane permeability, an important consideration for drug development applications.
Structural Characteristics
The structure of octahydropyrrolo[3,4-C]pyrrole features two interconnected pyrrolidine rings in a cis configuration. This bicyclic framework creates a compact, rigid structure with specific spatial arrangements of the nitrogen atoms that influence its reactivity and binding properties. The saturated nature of the ring system distinguishes it from aromatic heterocycles and affects its chemical stability and reaction pathways.
Synthesis Methods
The synthesis of octahydropyrrolo[3,4-C]pyrrole and its derivatives has evolved considerably, with recent advances focusing on environmentally friendly approaches. Traditional and contemporary synthesis methods offer various routes to access this valuable scaffold.
Traditional Synthesis Approaches
Conventional synthesis of octahydropyrrolo[3,4-C]pyrrole typically involves a 1,3-dipolar cycloaddition reaction, which forms the foundation of the bicyclic ring system. This approach commonly uses methyl 2-(diphenylmethyleneamino)acetate and N-methylmaleimide or N-phenylmaleimide as starting materials . The reaction proceeds through a cycloaddition mechanism that establishes the core structure with high stereochemical control.
The traditional synthesis in organic solvents such as acetone typically requires extended reaction times (often 30+ hours) and generates considerable organic waste, presenting challenges from both efficiency and environmental perspectives . These limitations have driven research toward more sustainable alternatives.
Green Synthesis in Subcritical Water
A notable advancement in the synthesis of octahydropyrrolo[3,4-C]pyrrole derivatives is the use of subcritical water as a reaction medium. This approach represents a significant improvement in terms of environmental impact and reaction efficiency. Subcritical water (water under moderate pressure and at temperatures between 100°C and 374°C) serves as an environmentally benign alternative to conventional organic solvents.
The green synthesis procedure typically involves:
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Loading reactants and water into a stainless steel reactor
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Purging with nitrogen and pressurizing to approximately 30 bar
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Heating to 130°C under constant stirring
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Extracting the product using dichloromethane after depressurization
This method has demonstrated comparable yields to traditional approaches (75-91%) but with dramatically reduced reaction times (2-4 hours versus 18-36 hours in conventional methods) . The subcritical water approach effectively addresses several principles of green chemistry, including reduced solvent use, energy efficiency, and decreased waste generation.
Derivatives and Modifications
Octahydropyrrolo[3,4-C]pyrrole serves as a versatile scaffold for creating diverse functional derivatives with enhanced properties and specialized applications. These modifications often target specific biological activities or improve pharmacokinetic profiles.
N-Benzoylthiourea Derivatives
N-Benzoylthiourea derivatives of octahydropyrrolo[3,4-C]pyrrole represent an important class of compounds with notable antimicrobial properties. The synthesis of these derivatives involves the reaction of octahydropyrrolo[3,4-C]pyrrole with benzoyl isothiocyanate, introducing the benzoylthiourea functional group that contributes to their biological activity .
These derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Some compounds in this class exhibit activity comparable to or exceeding standard antibiotics against specific strains such as Aeromonas hydrophila and Acinetobacter baumannii .
Thiazole-Containing Derivatives
Building upon the N-benzoylthiourea derivatives, researchers have developed 2-(thiazol-2-yl)-octahydropyrrolo[3,4-C]pyrrole compounds by reacting the N-benzoylthiourea intermediates with α-haloketones. These thiazole-containing derivatives show enhanced antimicrobial profiles and represent a promising direction for developing new antimicrobial agents .
The thiazole incorporation provides:
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Improved activity against certain bacterial strains
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Potential for targeted antimycobacterial activity
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Enhanced structural diversity for optimizing pharmacological properties
BOC-Protected Derivatives
The tert-butyloxycarbonyl (BOC) protected version of octahydropyrrolo[3,4-C]pyrrole (CAS: 141449-85-6) represents another important derivative with applications in synthetic chemistry and pharmaceutical development. This protected form, officially named tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, features distinctive properties including:
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Molecular weight: 212.29 g/mol
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Boiling point: 110-112°C
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Physical form: Solid
The BOC protection selectively modifies one nitrogen atom in the bicyclic system, creating a temporary masking group that can be removed under acidic conditions. This protection strategy provides selectivity in further functionalization reactions and serves as a valuable intermediate in complex synthetic pathways leading to pharmaceutical candidates.
Biological Activities and Applications
The biological activities of octahydropyrrolo[3,4-C]pyrrole derivatives span various therapeutic areas, with particularly promising applications in antimicrobial treatment and sleep medicine.
Antimicrobial Properties
As previously noted, derivatives of octahydropyrrolo[3,4-C]pyrrole demonstrate considerable antimicrobial activity against a range of pathogens. Research has established that specific derivatives exhibit minimum inhibitory concentration (MIC) values in the range of 15.62-250 μg/mL against various bacterial strains . These compounds have also shown activity against Mycobacterium tuberculosis H37Rv with MIC values of 7.81-62.5 μg/mL, indicating potential applications in tuberculosis treatment.
The antimicrobial activity appears to be structure-dependent, with variations in substitution patterns affecting the spectrum and potency of activity. The incorporation of specific functional groups, such as the thiazole moiety, can enhance antimicrobial properties against particular pathogens, suggesting opportunities for targeted antimicrobial development.
Orexin Receptor Antagonism and Sleep Disorders
A particularly significant application of octahydropyrrolo[3,4-C]pyrrole derivatives lies in their activity as selective orexin-2 receptor antagonists. Orexin receptors play crucial roles in regulating sleep-wake cycles, and selective antagonism of these receptors represents a promising approach for treating insomnia and other sleep disorders.
Research has demonstrated that novel octahydropyrrolo[3,4-C]pyrrole derivatives function as potent and selective orexin-2 antagonists, capable of promoting sleep in animal models . This work has led to the identification of specific compounds with optimized physicochemical and pharmacokinetic properties suitable for clinical development.
One notable success in this area is the advancement of compound JNJ-42847922, an octahydropyrrolo[3,4-C]pyrrole derivative, into human clinical trials for the treatment of primary insomnia . This represents a significant validation of the therapeutic potential of compounds based on this scaffold.
Structure-Activity Relationships
Understanding the relationship between structural modifications of octahydropyrrolo[3,4-C]pyrrole and their biological effects has been crucial for developing optimized derivatives with enhanced therapeutic properties.
Structural Features Affecting Antimicrobial Activity
Research into octahydropyrrolo[3,4-C]pyrrole N-benzoylthioureas and their thiazole derivatives has identified several structural elements that influence antimicrobial efficacy:
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The nature of the N-substituent on the pyrrolidine ring (methyl versus phenyl) affects activity against specific bacterial strains
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The incorporation of a thiazole ring generally enhances antimicrobial potency
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Substituents on the thiazole ring further modulate activity and selectivity
These structure-activity insights provide valuable guidance for designing next-generation antimicrobial agents based on the octahydropyrrolo[3,4-C]pyrrole scaffold.
Structural Requirements for Orexin Receptor Antagonism
The development of octahydropyrrolo[3,4-C]pyrrole derivatives as orexin-2 receptor antagonists has involved extensive optimization of physicochemical and pharmacokinetic properties. Key structural features affecting orexin receptor activity include:
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Specific substitution patterns that enhance binding affinity to the orexin-2 receptor
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Modifications that improve tissue distribution and pharmacokinetic profiles
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Structural elements that confer selectivity for orexin-2 over orexin-1 receptors
This detailed understanding of structure-activity relationships has enabled the development of compounds with improved potency, selectivity, and drug-like properties suitable for clinical development .
Future Research Directions
The versatility and promising biological activities of octahydropyrrolo[3,4-C]pyrrole and its derivatives suggest several promising avenues for future research and development.
Expanding Antimicrobial Applications
Given the demonstrated antimicrobial activities of octahydropyrrolo[3,4-C]pyrrole derivatives, future research could focus on:
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Developing derivatives with enhanced activity against drug-resistant pathogens
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Exploring combination therapies with established antibiotics
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Investigating structure-activity relationships more comprehensively to optimize antimicrobial potency and selectivity
The emergence of antimicrobial resistance globally underscores the importance of developing novel antimicrobial agents with unique mechanisms of action, making this direction particularly valuable.
Advancing Sleep Medicine Applications
Building on the success of octahydropyrrolo[3,4-C]pyrrole derivatives as orexin-2 antagonists in sleep medicine, future research opportunities include:
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Developing next-generation compounds with improved safety profiles and efficacy
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Exploring applications in additional sleep disorders beyond primary insomnia
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Investigating potential applications in other neurological conditions where orexin signaling plays a role
The advancement of JNJ-42847922 into clinical trials provides a strong foundation for further development in this therapeutic area.
Expanding Green Chemistry Approaches
The successful application of subcritical water for the synthesis of octahydropyrrolo[3,4-C]pyrrole derivatives represents an important advance in green chemistry. Future research could extend this approach to:
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Developing additional environmentally friendly synthesis methods for other derivatives
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Scaling up green synthesis processes for industrial applications
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Exploring alternative sustainable solvents and reaction conditions
These developments would contribute to more sustainable pharmaceutical manufacturing practices while maintaining or improving synthetic efficiency.
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